N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid)
CAS No.: 2138212-72-1
Cat. No.: VC5223030
Molecular Formula: C10H14F6N2O5
Molecular Weight: 356.221
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2138212-72-1 |
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Molecular Formula | C10H14F6N2O5 |
Molecular Weight | 356.221 |
IUPAC Name | N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C6H12N2O.2C2HF3O2/c1-5(2-7-1)8-6-3-9-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) |
Standard InChI Key | LXNNBRDMCRIOQY-UHFFFAOYSA-N |
SMILES | C1C(CN1)NC2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
N-(Oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) (PubChem CID: 132342144) is a salt composed of the free base N-(oxetan-3-yl)azetidin-3-amine and two equivalents of trifluoroacetic acid. Its molecular formula is C₈H₁₁N₃O₂·2(C₂HF₃O₂), yielding a molecular weight of 356.22 g/mol . The compound’s structure integrates two strained heterocycles:
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Azetidine: A four-membered saturated ring containing three carbon atoms and one nitrogen atom.
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Oxetane: A four-membered oxygen-containing ring.
The TFA counterions enhance solubility in polar solvents such as water, DMSO, and methanol, making the compound amenable to biological assays . Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of N-(Oxetan-3-yl)azetidin-3-amine Bis(trifluoroacetic acid)
Property | Value |
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Molecular Formula | C₈H₁₁N₃O₂·2(C₂HF₃O₂) |
Molecular Weight | 356.22 g/mol |
Component Compounds | Azetidine-oxetane amine, TFA (2 eq) |
Solubility | >10 mM in DMSO, H₂O |
Stability | Stable at -20°C for 24 months |
The stereoelectronic effects of the azetidine and oxetane rings impose conformational rigidity, which can enhance binding affinity to biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) typically involves multi-step organic reactions. A representative route includes:
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Ring-Opening Functionalization: Oxetane sulfonyl fluorides (OSFs) react with azetidine derivatives under dehydrofluorinative sulfonylation (deFS) conditions to form the azetidine-oxetane scaffold .
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Acidification: The free base is treated with excess TFA to yield the bis(trifluoroacetic acid) salt, improving stability and solubility .
Key intermediates, such as OTIPS OSF (2 in Scheme 1c of ), enable divergent functionalization through palladium-catalyzed cross-coupling or alkylation reactions. For example, Buchwald–Hartwig amination and Suzuki–Miyaura coupling have been employed to introduce aryl groups .
Reactivity Profile
The compound’s reactivity is influenced by:
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Strained Ring Systems: The azetidine and oxetane rings exhibit heightened susceptibility to nucleophilic attack due to angle strain.
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TFA Counterions: The strong electron-withdrawing effect of TFA stabilizes the protonated amine, reducing undesired side reactions .
Physicochemical and Stability Characteristics
The TFA salt form confers several advantages:
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Enhanced Solubility: Solubility in aqueous buffers exceeds 10 mM, facilitating in vitro assays .
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Acidic Stability: The compound remains stable under acidic conditions (pH 2–6), making it suitable for oral formulation .
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Thermal Stability: No decomposition is observed at temperatures below 100°C .
Comparative studies with analogs (e.g., N-(2-oxoazetidin-3-yl)nonanamide) reveal that the azetidine-oxetane core improves metabolic stability relative to β-lactam derivatives .
Structural Analogs and Comparative Analysis
Table 2 compares N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) with related compounds:
Table 2: Structural Analogs and Their Properties
The azetidine-oxetane scaffold offers a balance of stability and reactivity, distinguishing it from β-lactam or oxetane-only analogs .
Applications in Research and Industry
Drug Discovery
The compound serves as a precursor for:
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Enzyme Inhibitors: Analogous to β-lactam NAAA inhibitors, it may mitigate inflammation and pain .
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GPCR Ligands: Structural similarity to piribedil suggests potential in neurodegenerative disease research .
Chemical Biology
Its bifunctional rings enable site-specific bioconjugation, aiding proteomics and target identification studies .
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